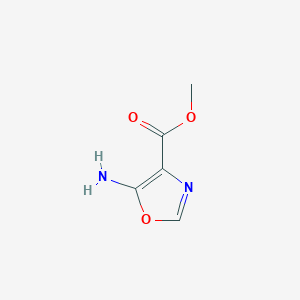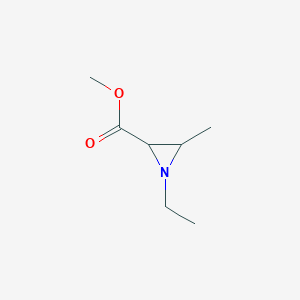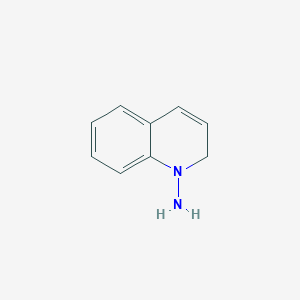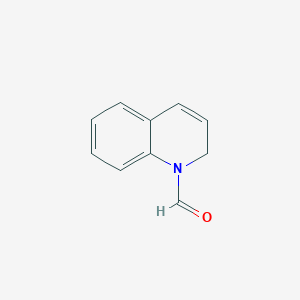
(3-Amino-5-methylpyrazin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5-methylpyrazin-2-yl)methanol is a chemical compound with the molecular formula C6H9N3O It is a derivative of pyrazine, characterized by the presence of an amino group at the third position, a methyl group at the fifth position, and a hydroxymethyl group at the second position of the pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-5-methylpyrazin-2-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrazine and methylamine.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-chloropyrazine with methylamine to form 2-methylaminopyrazine.
Amination: The next step is the amination of 2-methylaminopyrazine with ammonia to introduce the amino group at the third position, yielding 3-amino-2-methylaminopyrazine.
Hydroxymethylation: Finally, the hydroxymethylation of 3-amino-2-methylaminopyrazine is carried out using formaldehyde under basic conditions to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-5-methylpyrazin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: (3-Amino-5-methylpyrazin-2-yl)carboxylic acid.
Reduction: (3-Amino-5-methylpyrazin-2-yl)methanamine.
Substitution: Various substituted pyrazine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(3-Amino-5-methylpyrazin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (3-Amino-5-methylpyrazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Amino-5-methylpyrazine-2-carboxylic acid): Similar structure but with a carboxyl group instead of a hydroxymethyl group.
(3-Amino-5-methylpyrazine-2-methanamine): Similar structure but with an amine group instead of a hydroxymethyl group.
(3-Amino-5-methylpyrazine-2-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(3-Amino-5-methylpyrazin-2-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the pyrazine ring
Propriétés
Numéro CAS |
866561-44-6 |
|---|---|
Formule moléculaire |
C6H9N3O |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
(3-amino-5-methylpyrazin-2-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c1-4-2-8-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,9) |
Clé InChI |
HCTJMRYVNPPZIS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)






![1,4-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11922731.png)


